Dimethyl 4,4'-thiobisbutyrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4,4’-thiobisbutyrate can be synthesized through the esterification of 4,4’-thiobisbutyric acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in a suitable solvent such as toluene, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of dimethyl 4,4’-thiobisbutyrate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-thiobisbutyrate undergoes various chemical reactions, including:
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, other esters
Scientific Research Applications
Dimethyl 4,4’-thiobisbutyrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 4,4’-thiobisbutyrate involves its reactivity towards nucleophiles and oxidizing agents. The ester groups can undergo hydrolysis or transesterification, while the thioether linkage can be oxidized to form more reactive intermediates . These reactions can modulate the activity of enzymes or other biological targets, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3,3’-thiobispropionate
- Dimethyl 2,2’-thiobisacetate
- Dimethyl 5,5’-thiobisvalerate
Uniqueness
Dimethyl 4,4’-thiobisbutyrate is unique due to its specific thioether linkage and the positioning of the ester groups. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds . For instance, the longer carbon chain in dimethyl 4,4’-thiobisbutyrate compared to dimethyl 2,2’-thiobisacetate results in different physical and chemical behaviors .
Properties
CAS No. |
50354-51-3 |
---|---|
Molecular Formula |
C10H18O4S |
Molecular Weight |
234.31 g/mol |
IUPAC Name |
methyl 4-(4-methoxy-4-oxobutyl)sulfanylbutanoate |
InChI |
InChI=1S/C10H18O4S/c1-13-9(11)5-3-7-15-8-4-6-10(12)14-2/h3-8H2,1-2H3 |
InChI Key |
UWLNIOIUTIBVPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCSCCCC(=O)OC |
Origin of Product |
United States |
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